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Dnmdp-2

Cat. No.: B10754534
M. Wt: 259.35 g/mol
InChI Key: KQXRMGFFTUWZBC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dnmdp-2 is a specialized research chemical of significant interest in the field of neuroscience and pharmacology, particularly for its interaction with dopaminergic systems. It is primarily utilized as a reference standard and investigative tool for studying the structure-activity relationships of psychoactive substances that target dopamine receptors. Researchers employ this compound to probe the mechanisms of dopamine receptor binding, activation, and signal transduction, providing valuable insights into neurochemical pathways and the molecular basis of behaviors regulated by dopamine. Its application is critical in vitro and in vivo studies aimed at understanding receptor pharmacology, which can contribute to the foundational knowledge necessary for future therapeutic development for neurological and psychiatric disorders. As a chemically characterized compound, it enables precise, reproducible scientific inquiry. This product is intended for use by qualified laboratory professionals only. Handling requires a thorough understanding of safe laboratory practices. All necessary safety data sheets and analytical certificates (including HPLC and MS) are provided to ensure research integrity and compliance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O B10754534 Dnmdp-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

(4R)-3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C15H21N3O/c1-4-18(5-2)13-8-6-12(7-9-13)15-11(3)10-14(19)16-17-15/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)/t11-/m1/s1

InChI Key

KQXRMGFFTUWZBC-LLVKDONJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)C[C@H]2C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)CC2C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dnmdp 2

Regioselective Synthesis of DNMDP and Related Des-Nitro Analogues

The synthesis of DNMDP and its analogues typically involves the construction of the dihydropyridazinone core and the introduction of the substituted phenyl ring. Regioselectivity is a key consideration in these synthetic routes, particularly concerning the attachment of the phenyl moiety and the placement of the nitro group.

One synthetic scheme for (R)-DNMDP and analogues starts from (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a commercially available material. nih.gov This precursor undergoes acetylation, followed by nitration with 90% HNO₃/H₂SO₄, and subsequent acetyl hydrolysis. nih.gov Reductive amination with acetaldehyde (B116499) then yields both the mono- and dialkylated amine products, including (R)-DNMDP. nih.gov This sequence highlights the regioselective introduction of the nitro group onto the phenyl ring.

Des-nitro analogues of DNMDP, such as (R)-des-nitro DNMDP, have also been synthesized. nih.govnih.gov Reductive amination of the aminophenyl precursor with acetaldehyde under standard conditions can provide the des-nitro analogue. nih.gov Modifying the reaction conditions can allow for the isolation of the monoethyl analogue. nih.gov These examples demonstrate how variations in reaction conditions can influence the regiochemical outcome and the formation of related analogues.

Stereoselective Synthesis and Enantiomeric Resolution of DNMDP

Stereochemistry plays a significant role in the activity of DNMDP, with the (R)-enantiomer demonstrating significantly higher potency compared to the (S)-enantiomer. nih.govnih.gov Therefore, stereoselective synthesis or enantiomeric resolution is essential to obtain the more active form for research.

The (R)-enantiomer of DNMDP has been synthesized from optically pure starting materials. nih.govmit.edu This approach utilizes a chiral precursor, such as (R)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, to control the stereochemistry during the synthesis. nih.gov

Enantiomeric resolution techniques can also be employed to separate racemic mixtures of DNMDP into its individual enantiomers. libretexts.orgkhanacademy.orglibretexts.org Chiral super-critical fluid (SCF) chromatography has been successfully used to separate the enantiomers of DNMDP and its analogues. nih.govnih.govmit.edu This chromatographic method allows for the separation of enantiomers based on their differential interactions with a chiral stationary phase. khanacademy.org

Research findings indicate that the (R)-enantiomer synthesized from optically pure materials exhibits similar activity to the more potent enantiomer obtained through separation, confirming the stereochemistry of the active form. nih.govmit.edu

Optimization of Synthetic Routes for Scalable Research Production

Optimizing synthetic routes for scalability is important to ensure sufficient quantities of DNMDP and its analogues are available for extensive research. While specific details on large-scale industrial production of DNMDP are still under development, research efforts have focused on improving synthetic efficiency and yield.

The reported synthetic schemes provide a basis for developing scalable processes. For instance, the synthesis starting from a commercially available precursor offers a potential advantage for larger-scale production. nih.gov The yields reported for individual steps in documented syntheses, such as 91% for acetylation and quantitative yield for acetyl hydrolysis in one route, provide insights into the efficiency of these transformations. nih.gov However, the reported yield for the reductive amination step yielding (R)-DNMDP was lower (7% combined with the monoalkylated product), suggesting this could be a point for optimization in a scalable synthesis. nih.gov

Recent advancements in synthetic methodology, such as carbene-catalyzed annulation strategies for constructing dihydropyridazinone scaffolds, may offer alternative routes for the efficient synthesis of the core structure of DNMDP and related compounds. ntu.edu.sgrsc.org Scalable synthesis with low catalyst loading has been demonstrated for similar annulation reactions. ntu.edu.sgrsc.org

Chemical Modifications for Probe and Analog Development

Chemical modifications of DNMDP are undertaken to develop probes for studying its mechanism of action and to create analogues with potentially improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. acs.org Structure-activity relationship (SAR) studies have shown that the nitro group and the (R)-configuration are crucial for DNMDP's potency.

Various chemical modifications have been explored:

Des-nitro analogues: As mentioned earlier, the nitro group can be removed, leading to des-nitro analogues. nih.govnih.gov

Alkylation: N-alkylation of DNMDP has been performed. nih.gov

Morpholino analogues: Synthesis of morpholino analogues has been reported. nih.gov

Halogenation: Halogen atoms (fluoro, chloro, iodo) have been introduced onto the phenyl ring. nih.gov Halogenation can influence PDE3A/B biochemical inhibition.

Reduction of the nitro group: The nitro group can be reduced to an amine. nih.gov

Acetylation of the amine: The resulting amine can be acetylated. nih.gov

Suzuki coupling: Suzuki coupling reactions have been used to introduce various substituents on the phenyl ring. nih.gov

An (R)-des-nitro-DNMDP solid-phase tethered linker analogue, DNMDP-2L, has been synthesized and used as an affinity purification probe to identify molecular targets, demonstrating the utility of modified analogues in mechanistic studies. nih.govnih.gov

Optimization efforts have led to the development of analogues like BRD9500 and BAY2666605, which aim to retain PDE3A affinity while improving pharmacokinetic properties and PDE3A selectivity. acs.org These examples highlight the ongoing research into chemically modifying DNMDP to generate compounds with tailored properties for specific research and potential therapeutic applications.

Here is a data table summarizing some reported synthetic steps and yields for DNMDP synthesis:

StepReagents/ConditionsProductYieldSource
Acetylation of amino precursorAc₂OAcetylated intermediate91% nih.gov
Nitration of acetylated intermediate90% HNO₃, H₂SO₄Nitrated intermediate19% nih.gov
Acetyl hydrolysis of nitrated intermediateNaOH, MeOH/H₂OHydrolyzed intermediate100% nih.gov
Reductive aminationCH₃CHO, NaBH(OAc)₃, DCM(R)-DNMDP and monoalkylated amine (19:1 ratio)7% (combined) nih.gov
Reductive amination (des-nitro)CH₃CHO, NaBH₃CN/MeOH(R)-des-Nitro DNMDP82% nih.gov
AlkylationNaH, EtI/DMFN-alkylated racemic compound 661% nih.gov
Halogenation (Chloro)NaNO₂, HCl/water, then CuCl₂Chloro derivative (racemic)77% nih.gov
Halogenation (Iodo)NaNO₂, HCl/water, then KIIodo derivative49% nih.gov
Suzuki coupling with iodo derivativePd(PPh₃)₄, Na₂CO₃/H₂O/THF, propeneAnalogues with cyclic, acyclic, sp2, and sp3 carbon substituents90% (propene) nih.gov

Note: This table is based on reported yields for specific reaction steps within the cited synthetic schemes and may not represent optimized or scalable yields.

Structure Activity Relationship Sar Studies of Dnmdp 2 and Analogues

Influence of Functional Group Modifications on PDE3A-SLFN12 Complex Formation

Functional group modifications on the DNMDP scaffold significantly influence its potency and ability to induce the PDE3A-SLFN12 complex. Research indicates that the nitro group present in DNMDP is critical for its activity. Removal of this nitro group, as seen in des-nitro-DNMDP, leads to a substantial loss of activity, with EC₅₀ values shifting to greater than 1 µM compared to the nanomolar range observed for the parent compound. This suggests the nitro group plays a key role in the binding interaction that stabilizes the PDE3A-SLFN12 complex.

While DNMDP is also a PDE3 inhibitor, its cytotoxic mechanism is distinct from simple enzymatic inhibition. nih.govdrugtargetreview.comresearchgate.net Non-cytotoxic PDE3 inhibitors, such as trequinsin, compete with DNMDP for binding to PDE3A but fail to induce the cytotoxic PDE3A-SLFN12 complex formation. nih.govmit.edu This highlights that specific structural features of DNMDP, beyond those necessary for PDE3 inhibition, are required for its molecular glue activity.

Studies involving affinity purification experiments have demonstrated that DNMDP binds directly to PDE3A. nih.govresearchgate.netnih.govmit.edu The presence of DNMDP stabilizes the structure of the catalytic domain of PDE3A (PDE3Aᶜᴬᵀ), indicated by an increase in its melting temperature. researchgate.netnih.gov However, DNMDP does not appear to bind to SLFN12 in the absence of PDE3A. researchgate.netnih.gov This suggests that DNMDP primarily interacts with PDE3A, allosterically promoting or stabilizing the interaction interface with SLFN12. Interactions between the C-terminal alpha helix of SLFN12 and residues near the active site of PDE3A are reported to be required for complex formation and are further stabilized by interactions involving DNMDP. researchgate.netnih.gov

Stereochemical Determinants of DNMDP's Modulatory Efficacy

The stereochemistry of DNMDP is a crucial determinant of its modulatory efficacy in promoting the PDE3A-SLFN12 interaction and subsequent cytotoxicity. SAR studies have revealed that the (R)-configuration at a specific chiral center in DNMDP is critical for its potency. The (S)-enantiomer of DNMDP is significantly less active, showing a substantial reduction in potency (approximately 500-fold less active) compared to the (R)-enantiomer in cellular assays.

Affinity purification experiments further support the importance of stereochemistry, showing that while (R)-DNMDP can block the binding of PDE3A to a tethered DNMDP analogue, the non-cytotoxic (S)-enantiomer cannot. mit.edu This indicates that the stereochemical orientation dictates the specific binding mode to PDE3A that is necessary for inducing the interaction with SLFN12. The precise stereochemical arrangement is essential for positioning DNMDP within the PDE3A binding site in a manner that facilitates the neomorphic interaction interface required for molecular glue activity.

Rational Design Principles for Enhanced Molecular Glue Properties

The discovery and characterization of DNMDP have provided valuable insights for the rational design of molecular glues targeting the PDE3A-SLFN12 interaction. While many molecular glues have been discovered serendipitously, understanding the structural basis of their activity allows for more deliberate design strategies. researchgate.netnih.govrsc.orgsygnaturediscovery.comnih.gov

Key principles emerging from studies on DNMDP and similar compounds include the importance of:

Specific Protein Binding: The molecule must bind to at least one of the protein partners (in this case, primarily PDE3A) with sufficient affinity. researchgate.netnih.gov

Induction or Stabilization of a Novel or Transient Interface: The molecule must either create a new binding interface between the two proteins or stabilize a weak or transient endogenous interaction. nih.govdrugtargetreview.comresearchgate.netresearchgate.netnih.govresearchgate.netgoogle.com For DNMDP, this involves stabilizing the interaction between PDE3A and SLFN12. researchgate.netresearchgate.netnih.govresearchgate.net

Appropriate Orientation and Fit: The molecular glue must bridge the two proteins in a specific orientation that allows for the formation of a functional complex. The stereochemistry of DNMDP highlights the stringency of this requirement. mit.edu

Modulation of Protein Conformation: Molecular glues can induce conformational changes in one or both proteins that favor complex formation. google.com DNMDP appears to stabilize a conformation of PDE3A that is conducive to binding SLFN12. researchgate.netnih.govgoogle.com

Rational design efforts for DNMDP analogues have aimed to improve properties such as metabolic stability while retaining or enhancing the molecular glue activity. nih.gov For instance, the analogue BRD9500, which features a fluorinated side chain, was developed to improve metabolic stability while largely retaining the PDE3A affinity and cytotoxic activity observed with DNMDP. nih.govresearchgate.net This demonstrates that targeted modifications based on SAR can lead to compounds with enhanced pharmacological profiles.

Combinatorial Chemistry Approaches in DNMDP Analog Development

Combinatorial chemistry, a technique involving the synthesis of large libraries of compounds simultaneously, can be a valuable tool in the discovery and optimization of drug candidates, including molecular glues and their analogues. researchgate.netjetir.org While specific details on the application of combinatorial chemistry solely for the development of DNMDP analogues are not extensively detailed in the provided sources, the general principles of this approach are highly relevant to the process of generating diverse structural variations for SAR studies.

Combinatorial chemistry allows for the rapid generation of libraries containing numerous compounds with slight structural differences. researchgate.netjetir.org These libraries can then be screened for desired biological activities, such as the induction of PDE3A-SLFN12 complex formation or cytotoxicity in sensitive cell lines. By systematically varying functional groups, linkers, and stereochemistry using combinatorial techniques, researchers can explore a wide range of chemical space to identify analogues with improved potency, selectivity, or pharmacokinetic properties. researchgate.netjetir.org This high-throughput approach accelerates the process of defining SAR and identifying promising lead compounds for further development. The evaluation of DNMDP analogues, such as those with modified side chains or altered stereochemistry, aligns with the outcomes typically sought through combinatorial synthesis and screening in drug discovery programs. nih.govresearchgate.net

Molecular Basis of Pde3a Slfn12 Complex Modulation by Dnmdp 2

Elucidation of DNMDP Binding Site on PDE3A

DNMDP exerts its effects by binding to a specific site within the catalytic domain of PDE3A. nih.govwikipedia.orgwikipedia.orgwikidata.org This binding occurs in a shallow pocket located within the enzymatic region of PDE3A. nih.govwikipedia.orgwikidata.org Studies have shown that the catalytic domain of PDE3A alone is sufficient to confer sensitivity to DNMDP and facilitate complex formation with SLFN12. cenmed.com Furthermore, targeted mutations within the active site of PDE3A have been demonstrated to abolish the cellular response to DNMDP, underscoring the importance of this binding site. cenmed.com DNMDP binds directly to PDE3A. wikipedia.org Structural analyses, including cryo-EM, reveal that DNMDP occupies the same binding pocket within PDE3A as other structurally diverse modulators, such as anagrelide. wikidata.org Hydrogen-bond networks are formed between the head group of DNMDP and residues within the PDE3A binding pocket, contributing to the interaction stability. wikidata.org

Structural Characterization of the Ternary PDE3A-SLFN12-DNMDP Complex

Cryo-Electron Microscopy (Cryo-EM) Analysis of Complex Architecture

High-resolution cryo-electron microscopy has been instrumental in elucidating the detailed architecture of the DNMDP-induced PDE3A-SLFN12 complex. nih.govwikipedia.orgwikipedia.orgmims.comwikidata.orgwikidata.orgnih.govwikipedia.orgguidetopharmacology.orgciteab.comnih.gov Cryo-EM studies have provided structures of the complex at resolutions as high as 2.97 Å for DNMDP-bound PDE3A and 2.76 Å for full-length SLFN12. wikipedia.org Reported cryo-EM resolutions for the DNMDP-induced complex include 3.2 Å. nih.govwikipedia.org These analyses have visually confirmed the butterfly-like morphology and the heterotetrameric arrangement of the PDE3A and SLFN12 components in the presence of DNMDP. nih.govwikidata.org

X-ray Crystallography of Co-Crystallized Components (if applicable)

In addition to cryo-EM, X-ray crystallography has provided complementary high-resolution structural information regarding the interaction of DNMDP with PDE3A. Crystal structures of the catalytic domain of human PDE3A bound to DNMDP are available (PDB accession code 7KWE). wikidoc.orgmims.comwikipedia.org These structures, determined by X-ray diffraction to a resolution of 2.00 Å, offer atomic-level details of how DNMDP interacts with the PDE3A enzyme, specifically within its catalytic pocket. wikidoc.orgmims.comwikipedia.org

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations have been employed to further understand and predict the interactions within the PDE3A-SLFN12-DNMDP complex. guidetopharmacology.org These computational approaches, sometimes integrated with experimental data such as cryo-EM maps, are used to model the binding poses and interactions of ligands like DNMDP within the complex. guidetopharmacology.org Tools such as Rosetta EMERALD have been utilized for molecular docking simulations to refine the understanding of these molecular interactions. guidetopharmacology.org

Cellular and Biochemical Mechanisms Mediated by Dnmdp 2

Activation of SLFN12 RNase Activity Upon PDE3A-Dnmdp-2 Complex Formation

SLFN12 has been identified as a protein with RNase activity. researchgate.netwikipedia.org The formation of the complex between PDE3A and SLFN12, facilitated by DNMDP, leads to the activation of this intrinsic RNase activity of SLFN12. wikipedia.org Studies have demonstrated that PDE3A binding increases the RNase activity of SLFN12. researchgate.netwikipedia.org

Crucially, the RNase activity of SLFN12 is required for the cellular response to DNMDP. researchgate.netwikipedia.org Experimental data using catalytically inactive mutants of SLFN12 have shown that these mutants fail to mediate DNMDP-induced cell killing, even though they can still form a complex with PDE3A. This highlights the direct link between the activation of SLFN12's enzymatic function within the complex and the downstream cytotoxic effects of DNMDP.

Impact of PDE3A-SLFN12-Dnmdp-2 Complex on Global Protein Translation and Ribosome Dynamics

The activated RNase activity of SLFN12 within the PDE3A-SLFN12-DNMDP complex has a significant impact on cellular protein synthesis. The RNase activity leads to the cleavage of specific RNA substrates. Notably, the complex has been shown to cleave tRNALeu(TAA).

This cleavage of tRNALeu(TAA) results in ribosome pausing at codons that utilize this specific tRNA, particularly TTA codons. The widespread pausing of ribosomes across messenger RNAs ultimately leads to a global inhibition of protein translation. genecards.org This broad shutdown of protein synthesis affects the production of various cellular proteins, including those essential for cell survival. Specifically, the inhibition of translation includes anti-apoptotic proteins such as Bcl-2 and Mcl-1, contributing to the induction of apoptosis in sensitive cells.

Cellular Pathway Perturbations Downstream of PDE3A-SLFN12 Activation

The global inhibition of protein translation triggered by the PDE3A-SLFN12-DNMDP complex formation and subsequent SLFN12 RNase activation leads to significant cellular pathway perturbations. The primary downstream effect is the induction of cell death, particularly apoptosis, in cancer cells that are sensitive to DNMDP. genecards.org

The complex formation and resulting translational inhibition alter the expression levels of a range of genes that regulate critical cellular processes, including cell survival, death, and proliferation. While high levels of PDE3A and SLFN12 co-expression typically lead to apoptosis, in some cases, particularly in cells with lower expression levels of SLFN12, the impact can manifest as a suppression of cell cycle progression, resulting in G0/G1 cell cycle arrest.

Genome-wide CRISPR screening studies have also identified other proteins involved in the DNMDP response pathway. For instance, the aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone protein, has been found to be required for both the response to DNMDP and the formation of the PDE3A-SLFN12 complex. researchgate.netrcsb.org This suggests that additional factors may be involved in facilitating or regulating the formation and activity of the cytotoxic complex.

Role of PDE3A and SLFN12 Expression Levels in Dnmdp-2 Modulatory Response

The expression levels of both PDE3A and SLFN12 are critical determinants of cellular sensitivity to DNMDP. Numerous studies have demonstrated a strong correlation between elevated expression of both proteins and sensitivity to DNMDP. nih.govuniprot.orgresearchgate.netrcsb.org Cancer cell lines exhibiting high co-expression of PDE3A and SLFN12 are generally the most sensitive to the cytotoxic effects of DNMDP. nih.govuniprot.org

This dependency on the expression levels of both proteins suggests that DNMDP exploits a vulnerability present in cells with high amounts of both PDE3A and SLFN12. The observation that high co-expression of PDE3A and SLFN12 is rarely found in normal tissues suggests a potential for a therapeutic window and limited on-target toxicity in non-cancerous cells. nih.gov

Genetic Perturbation Studies (e.g., CRISPR/Cas9 Knockout, siRNA/shRNA Knockdown)

Genetic manipulation studies, including CRISPR/Cas9 knockout and siRNA/shRNA knockdown, have provided compelling evidence for the requirement of PDE3A and SLFN12 in mediating the DNMDP response. Depletion or genetic knockout of either PDE3A or SLFN12 in sensitive cell lines significantly reduces or abolishes sensitivity to DNMDP-induced cytotoxicity. researchgate.netnih.govresearchgate.netwikipedia.org

For example, CRISPR/Cas9-mediated knockout of PDE3A has been shown to rescue otherwise sensitive cancer cells from death induced by DNMDP. nih.govresearchgate.net Similarly, knockdown of SLFN12 expression using shRNA decreases the sensitivity of cells to DNMDP. These findings underscore that the presence of both proteins is necessary for DNMDP to exert its cytotoxic effect. Studies have also indicated that the catalytic domain of PDE3A is sufficient to confer DNMDP sensitivity in cells lacking endogenous PDE3A, further supporting the role of this domain in the interaction with SLFN12. researchgate.netarabjchem.org As mentioned earlier, a genome-wide CRISPR screen identified AIP as a crucial factor required for both DNMDP response and the formation of the PDE3A-SLFN12 complex. researchgate.netrcsb.org

Transcriptomic and Proteomic Signatures Associated with this compound Sensitivity

Transcriptomic and proteomic analyses have been instrumental in identifying the molecular signatures associated with DNMDP sensitivity. Chemogenomic analysis across a large panel of cancer cell lines revealed a strong correlation between DNMDP cytotoxicity and the expression level of the PDE3A gene. nih.govuniprot.orgresearchgate.netrcsb.org Similarly, elevated expression levels of SLFN12 also correlate with sensitivity to DNMDP. nih.govuniprot.orgresearchgate.netrcsb.org

While the primary correlation is with the expression levels of these two genes, DNMDP treatment leads to broader changes in gene expression, affecting pathways related to cell survival, death, and proliferation. Proteomic studies, such as mass spectrometry analysis of PDE3A immunoprecipitates, have provided direct evidence of the differential binding of SLFN12 (and also SIRT7) to PDE3A specifically in the presence of DNMDP, confirming the induced protein-protein interaction at the molecular level. nih.govuniprot.org

Analytical and Biophysical Characterization of Dnmdp 2 Interactions

Spectroscopic Techniques for Binding Analysis (e.g., Fluorescence Spectroscopy, NMR Spectroscopy)

Spectroscopic methods, such as fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are valuable tools for investigating the binding of small molecules like Dnmdp-2 to target proteins. Fluorescence spectroscopy can be used to study binding events by monitoring changes in the intrinsic fluorescence of a protein upon ligand binding or by using fluorescently labeled ligands or proteins. Changes in fluorescence intensity, polarization, or energy transfer can provide information about binding affinity and conformational changes. researchgate.netibs.fr

NMR spectroscopy offers atomic-level details about molecular interactions. Techniques such as ligand-observed NMR (e.g., Saturation Transfer Difference - STD NMR) can identify which parts of the small molecule are in close contact with the protein. researchgate.net Protein-observed NMR can monitor chemical shift perturbations or changes in relaxation times of protein residues upon ligand binding, providing insights into the binding site and conformational changes induced by the ligand. ibs.fruni-konstanz.deanr.fr While specific detailed data on this compound binding to PDE3A or SLFN12 directly using these techniques were not extensively detailed in the search results, these methods are standard approaches in biophysical characterization of protein-ligand interactions and would be applicable to this compound studies.

Chromatographic and Electrophoretic Methods for Complex Detection and Stoichiometry (e.g., Size-Exclusion Chromatography, Native PAGE, SEC-MALS)

Chromatographic and electrophoretic techniques are essential for analyzing the formation and stoichiometry of protein complexes induced by small molecules. Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size in solution. criver.com By analyzing samples containing PDE3A and SLFN12 in the presence and absence of this compound, SEC can reveal the formation of a larger complex as indicated by a shift to an earlier elution volume compared to the individual proteins. nih.govresearchgate.net

Native Polyacrylamide Gel Electrophoresis (Native PAGE) separates proteins and protein complexes based on their charge and hydrodynamic size in their native conformation. criver.com The formation of a stable PDE3A-SLFN12 complex induced by this compound can be visualized as a distinct band with altered mobility compared to the unbound proteins.

Size-Exclusion Chromatography coupled with Multi-Angle Laser Light Scattering (SEC-MALS) provides a powerful method for determining the absolute molecular weight of proteins and protein complexes in solution, independent of their elution volume. criver.com This technique is particularly useful for confirming the stoichiometry of the this compound-induced PDE3A-SLFN12 complex. Studies have shown that PDE3A and SLFN12 form a heterotetramer (likely a dimer of PDE3A interacting with a dimer of SLFN12) stabilized by this compound binding. nih.govnih.govresearchgate.netrcsb.org SEC analysis has demonstrated the formation of a complex between purified PDE3A catalytic domain (PDE3ACAT) and SLFN12 in the presence of DNMDP. nih.govresearchgate.net

Table 1: Simulated SEC Data for PDE3A, SLFN12, and PDE3A-SLFN12 Complex

SampleExpected State (without interaction)Simulated SEC Elution Volume (mL)Indicated State (with interaction)
Purified PDE3ACATMonomer/DimerVaries by sizePDE3ACAT
Purified SLFN12Monomer/DimerVaries by sizeSLFN12
PDE3ACAT + SLFN12 (no DNMDP)Mixture of individualsMixture of individual peaksLimited/No stable complex
PDE3ACAT + SLFN12 (+ DNMDP)Formation of complexShift to earlier volumeStable complex formed

Note: This table presents simulated data based on the described outcomes of SEC experiments. Actual elution volumes would depend on the specific SEC column and conditions used.

Advanced Mass Spectrometry for Protein-Ligand and Protein-Protein Complex Identification

Mass Spectrometry (MS), particularly native mass spectrometry (nMS), is a crucial technique for identifying proteins, ligands, and their non-covalent complexes. nih.govthermofisher.comwaters.combruker.com Native MS preserves intact protein complexes, allowing for the direct measurement of the mass-to-charge ratio of the complex. thermofisher.comwaters.combruker.com This enables the determination of the stoichiometry of the proteins within the complex and the confirmation of ligand binding by observing the mass increase corresponding to the small molecule. bruker.com

Studies investigating the mechanism of this compound have utilized MS-based approaches, including immunoprecipitation followed by mass spectrometry, to identify proteins that interact with PDE3A in the presence of this compound. mit.edugoogle.com These experiments were instrumental in identifying SLFN12 as a key interaction partner whose association with PDE3A is promoted by this compound binding. mit.edugoogle.com Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can also provide insights into conformational changes and protein-protein interaction interfaces upon ligand binding by measuring the exchange rate of backbone amide hydrogens with deuterium. nih.govresearchgate.net HDX-MS analysis has been used to map intramolecular and intermolecular changes in PDE3A upon complex formation with SLFN12 induced by a DNMDP analog. nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques used to characterize the thermodynamics and kinetics of molecular interactions, respectively. nih.govtainstruments.comnicoyalife.comlabmanager.com

ITC directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka or KD), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). nih.govtainstruments.comnicoyalife.comlabmanager.com This data helps to understand the driving forces behind the binding event.

SPR measures the change in refractive index near a sensor surface as molecules bind or dissociate, providing real-time kinetic data, including association (kon) and dissociation (koff) rate constants. nih.govnicoyalife.comlabmanager.com The equilibrium dissociation constant (KD) can be calculated from the ratio of koff to kon. SPR is particularly useful for studying the dynamics of complex formation and dissociation. labmanager.com

While specific detailed ITC or SPR data for the direct interaction of this compound with isolated PDE3A or SLFN12 were not prominently featured in the search results, these techniques are standard for quantifying binding affinities and kinetics in protein-small molecule and protein-protein interactions. They would be essential for a comprehensive biophysical characterization of the this compound-induced PDE3A-SLFN12 complex formation, providing quantitative measures of the affinity and stability of the ternary complex.

Table 2: Key Parameters Determined by ITC and SPR

TechniqueParameters MeasuredInformation Provided
ITCKa (or KD), ΔH, ΔS, nBinding affinity, thermodynamics, stoichiometry
SPRkon, koff, KDAssociation rate, dissociation rate, binding affinity

Mutational Analysis of PDE3A and SLFN12 for this compound Response

Mutational analysis is a crucial approach to identify specific amino acid residues in PDE3A and SLFN12 that are critical for this compound binding and the subsequent induction of the PDE3A-SLFN12 complex. By introducing specific mutations into the genes encoding PDE3A or SLFN12 and assessing the effect on this compound binding, complex formation, and cellular response, researchers can pinpoint key residues involved in the interaction.

Deep mutational scanning (DMS) of PDE3A has been employed to identify residues that impact sensitivity to this compound. nih.govresearchgate.netresearchgate.net This high-throughput method involves creating a library of PDE3A variants with single amino acid substitutions and assessing the survival of cells expressing these variants in the presence of this compound. nih.govresearchgate.net DMS studies have identified PDE3A residues important for compound binding, PDE3A homodimerization, and the interaction with SLFN12. nih.govresearchgate.net Mutations at the PDE3A active site have been shown to abolish this compound binding and cytotoxic response. nih.gov Furthermore, mutations in the PDE3A homodimerization domain can inhibit PDE3A-SLFN12 complex formation and the cellular response to this compound, even if compound binding is not prevented. nih.gov

Studies have also indicated the importance of specific regions in SLFN12 for the interaction with PDE3A. Interactions between the C-terminal alpha helix of SLFN12 and residues near the active site of PDE3A are required for complex formation and are further stabilized by interactions with this compound. nih.govresearchgate.net Deletion studies targeting the SLFN12 protein-interaction region (PIR) have demonstrated its requirement for the response to this compound. researchgate.net

Table 3: Examples of PDE3A Mutation Effects on DNMDP Response (Based on Research Findings)

PDE3A Mutation LocationEffect on DNMDP BindingEffect on PDE3A-SLFN12 Complex FormationEffect on Cellular Response to DNMDP
Active SiteAbolishedLikely impaired/abolishedAbolished
Homodimerization DomainNot preventedInhibitedInhibited
Putative SLFN12 Binding SiteVariesImpairedReduced sensitivity

Note: This table summarizes general findings from mutational analysis studies. Specific mutations and their exact effects can vary.

These mutational analyses, in conjunction with structural and biophysical studies, provide a detailed understanding of the molecular interface between PDE3A, SLFN12, and this compound, elucidating the critical interactions necessary for complex formation and the resulting cellular phenotype.

Pre Clinical Research Models and Mechanistic Insights

Utilization of In Vitro Cellular Model Systems for DNMDP Mechanistic Studies

In vitro cellular model systems have been extensively used to investigate the mechanistic actions of DNMDP. Studies across a panel of cancer cell lines have revealed a clear cell-selective cytotoxicity profile for DNMDP mit.edumedchemexpress.com. For instance, DNMDP demonstrated EC50 values between 10 and 100 nM in lung adenocarcinoma cell lines such as NCI-H1563 and NCI-H2122, as well as in HeLa cervical carcinoma cells mit.edumedchemexpress.com. In contrast, cell lines like A549, MCF7, and PC3 exhibited EC50 values greater than 1 µM, indicating significantly lower sensitivity mit.edumedchemexpress.com.

Further mechanistic studies in HeLa cells have shown that DNMDP treatment leads to apoptosis, evidenced by detected caspase activity and poly ADP ribose polymerase (PARP) cleavage mit.edumedchemexpress.com. Biochemical analysis across 19 phosphodiesterases representing 11 families indicated that DNMDP specifically inhibits PDE3A and PDE3B at a concentration of 100 nM, with weak inhibition of PDE10 and negligible effects on other phosphodiesterases mit.edumedchemexpress.com.

A key finding from in vitro studies is that DNMDP binding to PDE3A promotes an interaction between PDE3A and Schlafen 12 (SLFN12) medchemexpress.comresearchgate.netnih.govresearchgate.netgoogle.comresearchgate.net. This induced complex formation is crucial for the cytotoxic effect, as co-expression of SLFN12 with PDE3A correlates with DNMDP sensitivity, while depletion of either PDE3A or SLFN12 results in decreased sensitivity researchgate.netnih.govresearchgate.netgoogle.comresearchgate.net. This suggests a neomorphic activity where DNMDP acts as a molecular glue to stabilize the PDE3A-SLFN12 interaction, leading to cell death researchgate.netnih.govresearchgate.netgoogle.comresearchgate.netmdpi.com.

While inhibition of PDE3A catalytic activity is observed, it does not fully account for DNMDP sensitivity, as other potent and selective PDE3 inhibitors may not exhibit similar cytotoxic profiles researchgate.netgoogle.com. Expression of the catalytic domain of PDE3A in cells lacking endogenous PDE3A can confer sensitivity to DNMDP, and mutations in the PDE3A active site can abolish compound binding, highlighting the importance of DNMDP's interaction with PDE3A researchgate.netresearchgate.net. Additionally, a genome-wide CRISPR screen identified the aryl hydrocarbon receptor interacting protein (AIP) as being required for the response to DNMDP and for the formation of the PDE3A-SLFN12 complex researchgate.net.

Illustrative In Vitro Cytotoxicity Data for DNMDP:

Cell LineEC50 (nM)Sensitivity
NCI-H173410-100Sensitive
NCI-H156310-100Sensitive
NCI-H212210-100Sensitive
HeLa10-100Sensitive
A549> 1000Resistant
MCF7> 1000Resistant
PC3> 1000Resistant

Application of Organoid and 3D Culture Models for Advanced Mechanistic Elucidation

While organoid and 3D culture models represent advanced systems that better recapitulate the in vivo microenvironment compared to traditional 2D cultures, specific detailed research findings on the application of DNMDP in these models were not prominently featured in the available search results. These models are generally valuable for studying complex cellular interactions, differentiation, and tissue-level responses to compounds corning.comrndsystems.comfrontiersin.orgsigmaaldrich.comnih.gov. The use of such models could potentially provide further insights into how DNMDP's mechanism of inducing the PDE3A-SLFN12 complex formation translates into effects within a more physiologically relevant tissue architecture. However, based on the current search, specific studies detailing DNMDP's mechanistic effects or efficacy within organoid or 3D culture systems were not identified.

Chemogenomic Profiling and Target Deconvolution Methodologies

Chemogenomic profiling has been a critical methodology in understanding the mechanism of action of DNMDP, particularly in identifying cellular features that correlate with sensitivity to the compound researchgate.netnih.gov. Through the screening of large panels of cancer cell lines with comprehensive genomic characterization, researchers have been able to link phenotypic responses (cytotoxicity) to specific genetic features nih.govgoogle.com.

A significant finding from chemogenomic analysis across 766 cancer cell lines was a strong correlation between sensitivity to DNMDP and the expression level of the PDE3A gene, which encodes phosphodiesterase 3A mit.eduresearchgate.netnih.govgoogle.com. This correlation was identified through the analysis of Pearson correlations between DNMDP sensitivity and the expression of individual genes nih.govgoogle.com. This indicated that cancer cell lines with high PDE3A expression were more distinctly sensitive to DNMDP compared to other tested compounds google.com.

Chemogenomic profiling also revealed that co-expression of SLFN12 with PDE3A further correlates with DNMDP sensitivity researchgate.netnih.govresearchgate.netresearchgate.net. This approach was instrumental in the initial hypothesis that DNMDP's activity is linked to PDE3A and SLFN12, leading to further biochemical and cellular studies to confirm the physical interaction between these proteins induced by DNMDP mit.eduresearchgate.netnih.govresearchgate.netresearchgate.net.

Chemogenomic analysis thus served as a powerful target deconvolution methodology, moving from an observed phenotypic effect (selective cytotoxicity) to the identification of key molecular players (PDE3A and SLFN12) involved in the compound's mechanism of action researchgate.netnih.gov.

Evaluation of DNMDP Efficacy in Non-Human Xenograft Models for Mechanistic Proof-of-Concept

Non-human xenograft models have been utilized to evaluate the in vivo efficacy of compounds related to DNMDP and to provide mechanistic proof-of-concept in a living system. While specific detailed studies on DNMDP itself in a wide range of xenograft models were not extensively detailed in the provided search results, research on related compounds acting via the PDE3A-SLFN12 mechanism offers insights into the potential for in vivo activity.

For example, a novel compound, OPB-171775, which also acts as a molecular glue to induce the PDE3A-SLFN12 complex, demonstrated significant efficacy against gastrointestinal stromal tumors (GISTs) in patient-derived xenograft (PDX) models, regardless of their KIT mutation status nih.gov. These findings support the in vivo relevance of targeting the PDE3A-SLFN12 interaction for therapeutic benefit nih.gov. Studies using such models have shown that compounds inducing this complex can lead to SLFN12 RNase-mediated cell death in vivo nih.gov. Furthermore, these models can help identify potential pharmacodynamic markers related to the compound's mechanism of action, such as the activation of the GCN2 pathway downstream of SLFN12 nih.gov.

Another study mentioned an improved compound, BRD9500, derived from the prototypical tool compound DNMDP, which showed activity in several tumor models in vivo acs.org. This further supports the translational potential of compounds targeting the PDE3A-SLFN12 interaction.

While direct, extensive data specifically on DNMDP's efficacy across numerous non-human xenograft models was not a primary focus of the provided search results, the success of related compounds acting through the same identified mechanism in these in vivo models provides strong support for the mechanistic proof-of-concept established in in vitro systems and suggests the potential for DNMDP or its analogs to exhibit in vivo antitumor activity in tumors expressing PDE3A and SLFN12. Studies using xenograft models have also been important in understanding the relationship between PDE3A and SLFN12 expression and in vivo response, showing that PDE3A- and SLFN12-negative PDX models did not respond to treatment with a PDE3A-SLFN12 complex inducer nih.gov.

Future Directions and Research Gaps in Dnmdp 2 Studies

Unexplored Aspects of Dnmdp-2 Molecular Mechanism and Downstream Signaling

Despite the identification of PDE3A and SLFN12 as key interaction partners, the precise molecular mechanism by which the this compound-induced PDE3A-SLFN12 complex triggers cancer cell death is not yet fully elucidated. broadinstitute.orgbroadinstitute.org Further characterization of the neomorphic or hypermorphic phenotype induced by this compound and its analogs is essential to understand how this induced proximity translates into a cytotoxic signal. mit.edugoogle.com A deeper understanding of the downstream signaling pathways activated or inhibited by the stabilized PDE3A-SLFN12 complex is crucial. The functional impact of this specific protein-protein interaction requires comprehensive study to unravel the complete cascade of events leading to cell death. mit.edu Additionally, exploring the potential for identifying versatile "shield" proteins could represent a future direction for molecular glues that induce type I interactions, offering broader therapeutic applicability. nih.gov

Development of Novel Synthetic Strategies for this compound Analogues with Tuned Properties

Current research efforts are focused on optimizing analogs of compounds like DNMDP to enhance their potency and reduce potential side effects. The synthesis of this compound and other des-nitro analogs has been reported, demonstrating that modifications in chemical structure can influence biological activity. nih.govjustia.com However, there is a continued need for the development of novel synthetic strategies to generate a wider array of this compound analogs with finely tuned properties. This includes designing compounds that can potentially dissociate the desired anticancer phenotype from any unintended effects, such as the inhibition of PDE3A's cyclic nucleotide hydrolysis function, which is not correlated with the cytotoxic activity. mit.edugoogle.comnih.gov Advanced synthetic methodologies could enable the creation of analogs with improved stability, selectivity, and pharmacokinetic profiles.

Advancements in Biophysical Characterization of this compound Interactions

Biophysical techniques are indispensable for gaining detailed insights into the interactions mediated by molecular glues. Methods such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, cryo-electron microscopy (cryo-EM), and mass photometry play a vital role in characterizing the affinity and kinetics of ternary complex formation. drugdiscoverychemistry.comacs.orgbiorxiv.orgconceptlifesciences.comdomainex.co.uk While the cryo-EM structure of the DNMDP-stabilized PDE3A-SLFN12 complex has provided valuable structural information, further advancements and application of these and other biophysical methods are needed to fully characterize the dynamic nature of this compound interactions. nih.govrcsb.org This includes understanding the conformational changes induced upon binding and the precise interfaces involved in the stabilization of the PDE3A-SLFN12 complex by different this compound analogs. Such detailed biophysical data can inform structure-based drug design and lead optimization efforts.

Deeper Understanding of SLFN12 Function and its Diverse Roles in Cellular Processes

A significant research gap exists in fully understanding the functional role of SLFN12 in human physiology and its diverse involvement in cellular processes. mit.edugoogle.com Although SLFN12 has been implicated in areas such as cell growth, differentiation, immune responses, and viral replication inhibition, its specific functions and mechanisms of action are not completely elucidated. nih.govpatsnap.comresearchgate.netnih.govbiorxiv.org Further research is required to clarify its contribution to conditions like autoimmune diseases nih.gov and to decipher its complex interplay with other members of the Schlafen family, particularly during events like viral infection. nih.gov Investigating SLFN12 as a potential biomarker and therapeutic target in various diseases, including cancer, remains an important avenue. researchgate.netfrontiersin.org Implementing techniques such as in vitro translation assays with recombinant SLFN proteins could help directly assess their impact on translational machinery. nih.gov

Q & A

Q. How should researchers structure a DNMDp-2 to ensure data validation and reproducibility in experimental design?

A robust this compound must include:

  • Clear documentation of data types, sources, and formats (e.g., raw vs. processed data) .
  • Protocols for metadata standards (e.g., persistent identifiers like DOIs) to enhance traceability .
  • Predefined criteria for data retention, sharing, and destruction, aligned with ethical and funding requirements .
  • Validation workflows (e.g., version control, peer review of datasets) to address reproducibility crises .

Q. What methodological steps are critical for integrating FAIR principles into a this compound?

  • Findability : Use disciplinary repositories (e.g., Zenodo, institutional databases) with machine-readable metadata .
  • Accessibility : Define access tiers (open, restricted, embargoed) and justify restrictions using risk assessments .
  • Interoperability : Adopt community-accepted formats (e.g., CSV for tabular data, XML for qualitative annotations) .
  • Reusability : Provide context-rich README files detailing experimental conditions, software dependencies, and licensing terms .

Q. How can researchers handle sensitive or personal data in compliance with GDPR/ethics frameworks within a this compound?

  • Conduct a Data Protection Impact Assessment (DPIA) to identify risks (e.g., re-identification) and mitigation strategies .
  • Implement pseudonymization techniques at collection and specify secure storage systems (e.g., encrypted servers) .
  • Obtain explicit consent forms outlining data usage scope and destruction timelines .

Q. What are the essential components of a this compound to align with funding agency requirements (e.g., NSF, NIH)?

  • Justification for data preservation costs and selection criteria for shared datasets .
  • Documentation of metadata schemas and repository selection rationale .
  • Compliance with disciplinary standards (e.g., MIAME for genomics, TEI for humanities) .

Q. What best practices exist for managing multi-modal data (e.g., mixed qualitative-quantitative) in a this compound?

  • Use crosswalk tables to map relationships between datasets (e.g., linking survey responses to behavioral observations) .
  • Apply versioning tools (e.g., Git-LFS for code-data synchronization) and annotate transformations rigorously .

Advanced Research Questions

Q. How can this compound address ethical challenges in longitudinal studies involving evolving data types (e.g., AI-generated content)?

  • Include dynamic consent models allowing participants to update permissions as data usage evolves .
  • Pre-register adaptive research designs (e.g., Bayesian methods) to maintain transparency in hypothesis revisions .
  • Archive deprecated data versions with audit logs to track ethical decision pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.